Forsythenside A
Overview
Description
Forsythenside A is a type of phenylethanol glycoside found in Forsythia suspensa (Thunb.) Vahl . It has been the subject of numerous investigations due to its extensive pharmacological activities . These activities include cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection .
Synthesis Analysis
A green process of β-cyclodextrin (β-CD)-assisted extraction of active ingredients from Forsythia suspensa leaves has been developed . The optimal process of extraction includes a ratio between Forsythia suspensa leaves and β-CD of 3.61:5, a solid–liquid ratio of 1:36.3, a temperature of 75.25 °C, and a pH of 3.94 .Molecular Structure Analysis
The molecular formula of this compound is C22H26O10 . It has an average mass of 450.436 Da and a monoisotopic mass of 450.152588 Da .Chemical Reactions Analysis
This compound is a major component of phenylethanol glycosides, which have the highest content in F. suspensa . It has been found to regulate toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C22H26O10), average mass (450.436 Da), and monoisotopic mass (450.152588 Da) .Scientific Research Applications
Antioxidant and Antibacterial Activity : Forsythenside A exhibits strong antioxidant and antibacterial activities, making it potentially useful as a natural origin agent in these areas (Qu et al., 2008).
Antiviral and Anti-Inflammatory Effects : It shows significant antiviral and anti-inflammatory effects, specifically against influenza A virus in mice, by affecting the RLRs signaling pathway in lung immune cells (Zheng et al., 2019).
Inhibition of Avian Infectious Bronchitis Virus : this compound has been found to inhibit cell infection by the avian infectious bronchitis virus, suggesting potential for veterinary applications (Li et al., 2010).
Neuroprotective Properties : It exhibits neuroprotective effects, including protection against learning and memory deficits in senescence-accelerated mice, which is relevant for neurodegenerative disorders like Alzheimer's disease (Wang et al., 2013).
Liver Protection : Forsythiaside A has shown hepatoprotective effects in models of liver injury, suggesting its potential use in treating liver diseases (Pan et al., 2015).
Androgenic Alopecia Treatment : It could be effective in treating androgenic alopecia, as it has shown to control apoptosis of hair cells and retard entry into the catagen phase in a mouse model (Shin et al., 2015).
Asthma Treatment : Forsythiaside A may serve as a potential preventive agent for asthma treatment by suppressing inflammatory responses in an asthma model (Qian et al., 2017).
Mechanism of Action
Forsythenside A has been found to regulate several signaling pathways, including toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) . It also affects the expression of related cytokines and kinases .
Future Directions
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O10/c23-14-3-1-13(2-4-14)11-17(25)31-12-16-18(26)19(27)20(28)21(32-16)30-10-9-22(29)7-5-15(24)6-8-22/h1-8,16,18-21,23,26-29H,9-12H2/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHHLKGLDXFSCV-QNDFHXLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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